molecular formula C23H26N2O2S2 B2832899 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-2,5-dimethylbenzenesulfonamide CAS No. 898452-64-7

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-2,5-dimethylbenzenesulfonamide

Cat. No. B2832899
CAS RN: 898452-64-7
M. Wt: 426.59
InChI Key: MGIOFXKBDQQRPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-2,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C23H26N2O2S2 and its molecular weight is 426.59. The purity is usually 95%.
BenchChem offers high-quality N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-2,5-dimethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-2,5-dimethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Inhibition of Protein Kinases

One area of research has focused on the inhibitory effects of isoquinolinesulfonamide derivatives on protein kinases. For instance, H-89, a closely related compound, has been shown to selectively inhibit cyclic AMP-dependent protein kinase (protein kinase A) without significantly affecting other protein kinases, suggesting its potential utility in studying the role of protein kinase A in cellular processes such as neurite outgrowth in PC12 cells (Chijiwa et al., 1990).

Interaction with Carbonic Anhydrases

Another study highlighted the structural basis for the interaction between carbonic anhydrases and tetrahydroisoquinolin-2-ylsulfonamides, indicating their selectivity towards different isozymes of human carbonic anhydrases. This selectivity is pivotal for the design of inhibitors targeting specific isozymes involved in various diseases, including cancer and glaucoma (Mader et al., 2011).

Antitumor Activities

Isoquinoline derivatives have also been synthesized and evaluated for their cytotoxicity against various cancer cell lines. For example, novel annulated dihydroisoquinoline heterocycles were developed and assessed for their antitumor potential, demonstrating the versatility of these compounds in the development of new anticancer agents (Saleh et al., 2020).

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding interactions of these compounds with biological targets, further elucidating their mechanism of action. For instance, thiourea derivatives bearing benzenesulfonamide moiety have been synthesized and evaluated for their antimycobacterial activity, with docking studies highlighting their potential binding modes (Ghorab et al., 2017).

Synthesis and Characterization

The synthesis and characterization of these compounds form a crucial part of research, providing insights into their structure-activity relationships. This knowledge is essential for the rational design of new molecules with improved efficacy and selectivity for their biological targets. A study on the synthesis, characterization, and biological evaluation of quinazolinone-based derivatives exemplifies the ongoing efforts to develop potent inhibitors for tyrosine kinases, highlighting the therapeutic potential of these compounds in cancer treatment (Riadi et al., 2021).

properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2S2/c1-17-9-10-18(2)23(14-17)29(26,27)24-15-21(22-8-5-13-28-22)25-12-11-19-6-3-4-7-20(19)16-25/h3-10,13-14,21,24H,11-12,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGIOFXKBDQQRPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.